3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole

Overview

Description

3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is an organic compound . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of this compound involves a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .Molecular Structure Analysis

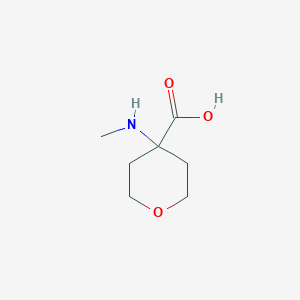

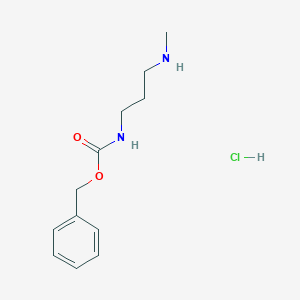

The molecular structure of this compound is represented by the empirical formula C9H15N3 . The compound is unsymmetrical .Chemical Reactions Analysis

This compound is a precursor to a variety of ligands that are widely studied in coordination chemistry . It has found use as a blocking agent for isocyanates .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 165.24 .Scientific Research Applications

Corrosion Inhibition

3,5-Dimethyl-1H-pyrazole derivatives have been studied for their effectiveness in inhibiting steel corrosion in hydrochloric acid solutions. Research by Bouklah et al. (2005) demonstrated that these compounds, particularly when combined with pyridine and pyrazole rings, significantly reduce corrosion rates due to their adsorption on the steel surface. The study found that one of the derivatives exhibited an 89% inhibition efficiency at a certain concentration, acting primarily as a cathodic inhibitor (Bouklah et al., 2005).

Antibacterial and Antioxidant Activities

Pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, have been recognized for their biological and pharmacological activities. A study by Golea Lynda (2021) synthesized certain derivatives and found them to exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds also displayed moderate antioxidant activities, indicating their potential in organic synthesis and pharmaceutical applications (Golea Lynda, 2021).

DNA Binding and Cytotoxicity

K. Indrasena Reddy et al. (2017) synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole and investigated their interaction with DNA through molecular docking and absorption spectroscopic techniques. Some of these compounds displayed promising activity against human pancreatic adenocarcinoma and lung carcinoma cell lines, highlighting their potential in cancer research (K. Indrasena Reddy et al., 2017).

Polymerization Catalysis

Research by Letitia L. Benade et al. (2011) explored the use of 3,5-dimethyl-1H-pyrazole derivatives in the polymerization of norbornene. The study found that the identity of the metal center and the nature of the ligand in the catalyst significantly affected the polymerization behavior, leading to the production of high molecular weight vinyl-addition polymers (Letitia L. Benade et al., 2011).

Antimicrobial and Antifungal Activities

Manjoor. Syed et al. (2013) synthesized novel thiadiazole derivatives containing 3,5-dimethyl-1H-pyrazol-1-yl and evaluated their antitubercular and antifungal activities. Some compounds exhibited very good activity against these infections, suggesting potential uses in developing new antimicrobial agents (Manjoor. Syed et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and signal transduction .

Mode of Action

The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction can lead to changes in the cell, such as alterations in cell adhesion and signal transduction . The exact nature of these changes can depend on the specific cellular context and the presence of other signaling molecules.

Pharmacokinetics

The compound has been found to have very high solubility in saline at pH 7, suggesting good bioavailability . It also has a long dissociation half-life of 7 hours . These properties, along with its high affinity for the αvβ6 integrin, suggest that it could have pharmacokinetic properties suitable for inhaled dosing by nebulization .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Other factors, such as the presence of other signaling molecules, can also influence the compound’s action.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,5-dimethyl-1-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-5-8(2)12(11-7)9-3-4-10-6-9/h5,9-10H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHBXSYHLABMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)

![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)

![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)

![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)